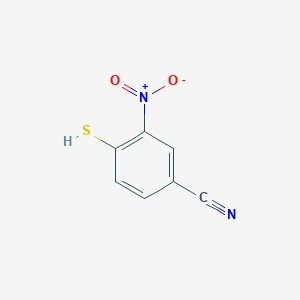

4-Mercapto-3-nitrobenzonitrile

Description

Contextualization of Benzonitrile (B105546), Nitro, and Thiol Functional Groups in Organic Chemistry

The chemical reactivity and utility of 4-Mercapto-3-nitrobenzonitrile are dictated by the interplay of its three distinct functional groups: benzonitrile, nitro, and thiol.

Benzonitrile Group (-C≡N): The nitrile group is a powerful electron-withdrawing group through both induction and resonance, which activates the aromatic ring to certain reactions. nih.gov It is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. orgsyn.org In the context of this compound, the nitrile group significantly influences the electrophilicity of the benzene (B151609) ring.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the aromatic ring further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. wuxiapptec.com The nitro group can also be selectively reduced to an amino group, providing a key synthetic handle for further molecular elaboration. sci-hub.se

Thiol Group (-SH): Also known as a mercapto group, the thiol is the sulfur analog of an alcohol. rsc.org It is a reactive nucleophile and can be easily oxidized to form disulfides. rsc.org The thiol group is crucial for "click" chemistry reactions, such as thiol-ene couplings, and for forming covalent bonds with biological macromolecules, a property often exploited in medicinal chemistry.

The combination of these three functional groups on a single benzene ring creates a molecule with a complex and nuanced reactivity profile, offering multiple avenues for selective chemical transformations.

Historical Perspectives on Substituted Aromatic Nitriles and Thiophenols

The development of substituted aromatic nitriles and thiophenols has a rich history rooted in the foundational discoveries of organic chemistry.

Aromatic Nitriles: The synthesis of nitriles dates back to the 19th century. A pivotal moment was the discovery of the Sandmeyer reaction in 1884, which provided a reliable method for converting aryl diazonium salts into the corresponding aryl nitriles using copper(I) cyanide. orgsyn.org This reaction, along with others that followed, opened the door to the synthesis of a vast array of substituted benzonitriles, which have since become crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. orgsyn.org The industrial-scale production of aromatic nitriles was further advanced by the development of the ammoxidation process.

Thiophenols: The synthesis of thiophenols has historically presented challenges due to the propensity of the thiol group to undergo oxidation. ambeed.com Early methods often involved multi-step sequences. A significant advancement came with the development of methods to introduce the thiol group onto a pre-functionalized aromatic ring. One such method involves the reaction of a phenyldiazonium salt with reagents like potassium ethyl xanthogenate or sodium polysulfide. google.com More recent developments have focused on improving the efficiency and functional group tolerance of thiophenol synthesis, including transition-metal-catalyzed reactions and methods for the direct introduction of the mercapto group. sci-hub.sebohrium.comcolab.ws

The historical evolution of synthetic methodologies for both aromatic nitriles and thiophenols has paved the way for the preparation of complex molecules like this compound.

Significance of this compound as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. scielo.brnih.govmdpi.com While this compound itself is a building block, its structural motif is increasingly recognized as a component of privileged structures in drug discovery. nih.govacs.org

The significance of this compound as a precursor to privileged scaffolds stems from its trifunctional nature, which allows for the generation of diverse molecular libraries through systematic chemical modifications at three distinct points. The presence of the reactive thiol group, the versatile nitrile, and the reducible nitro group enables the construction of a wide range of heterocyclic systems, such as benzothiazoles, which are themselves considered privileged structures in medicinal chemistry. mdpi.com The ability to readily generate complex and diverse chemical entities from a single, accessible starting material is a hallmark of a valuable scaffold in drug discovery programs.

Overview of Research Trajectories Investigating this compound

Research involving this compound and its derivatives has followed several key trajectories:

Synthetic Methodology: A significant area of research has focused on the development of efficient and selective synthetic routes to this compound and its analogs. This includes the optimization of reaction conditions for the introduction of the thiol and nitro groups, as well as the selective transformation of the existing functional groups. nih.govnih.govgoogle.com

Medicinal Chemistry: The compound is extensively used as a chemical intermediate in the synthesis of biologically active molecules. Research has demonstrated that derivatives of this compound exhibit a range of pharmacological activities, including antimicrobial and antiproliferative properties. nih.govijpsonline.comnih.gov For instance, it serves as a precursor for the synthesis of benzofuro[3,2-d]pyrimidine derivatives with potential antimicrobial applications. ijpsonline.comresearchgate.net

Materials Science: The unique electronic properties conferred by the combination of electron-withdrawing and donating/reactive groups make this scaffold interesting for the development of novel materials. The nitrile group, for example, can be used as a vibrational Stark effect reporter to probe local electric fields in materials and biological systems.

The following table provides a summary of key research findings related to the application of this compound and its derivatives.

| Research Area | Key Findings |

| Medicinal Chemistry | Serves as a key intermediate for synthesizing benzothiazole (B30560) and benzofuro[3,2-d]pyrimidine derivatives. ijpsonline.com |

| Derivatives have shown potential antimicrobial and antiproliferative activities. nih.govijpsonline.comnih.gov | |

| Synthetic Chemistry | The nitro group can be selectively reduced to an amine, providing a route to 4-amino-3-mercaptobenzonitrile (B63287). |

| The thiol group can be protected to allow for selective reactions at other positions. nih.gov | |

| Biophysical Chemistry | The nitrile group can act as a probe for local electric fields via the vibrational Stark effect. |

Scope and Objectives of the Comprehensive Academic Review on this compound

This academic review aims to provide a thorough and focused analysis of the chemical compound this compound. The primary objectives are to:

Elucidate the fundamental chemical properties arising from its unique combination of functional groups.

Provide a historical context for the synthesis of its core structural motifs.

Establish its significance as a precursor to privileged scaffolds in medicinal chemistry.

Summarize the key research directions and applications that have emerged from its use.

By adhering strictly to this scope, this review will serve as a comprehensive resource for chemists and researchers interested in the synthesis, properties, and applications of this versatile chemical building block.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O2S |

|---|---|

Molecular Weight |

180.19 g/mol |

IUPAC Name |

3-nitro-4-sulfanylbenzonitrile |

InChI |

InChI=1S/C7H4N2O2S/c8-4-5-1-2-7(12)6(3-5)9(10)11/h1-3,12H |

InChI Key |

IGZILJAEWSBUFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Mercapto 3 Nitrobenzonitrile

Precursor Strategies for the Construction of the 4-Mercapto-3-nitrobenzonitrile Core

The assembly of the this compound structure relies on retrosynthetic analysis to identify viable starting materials and reaction pathways. The strategic introduction of each functional group—nitrile, nitro, and mercapto—is a key consideration in designing an effective synthesis, as the electronic properties and directing effects of the groups already present on the aromatic ring will influence subsequent reactions.

Strategic Introduction of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group in organic synthesis and its introduction onto an aromatic ring can be achieved through several established methods. algoreducation.com

Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine precursor, such as 4-amino-2-nitrobenzonitrile, followed by treatment with a cyanide salt, typically copper(I) cyanide. This approach is advantageous when the corresponding aniline (B41778) is readily available.

Ammoxidation: For industrial-scale synthesis, the ammoxidation of a methyl-substituted precursor is a common route. medcraveonline.com In this case, a compound like 4-methyl-2-nitrobenzenethiol could theoretically be converted, though the sensitivity of the thiol group to oxidation under typical ammoxidation conditions presents a significant challenge.

Cyanation of Aryl Halides: The direct displacement of a halogen from an aryl halide using a cyanide source, often catalyzed by a transition metal like palladium or nickel, is another powerful strategy. organic-chemistry.org This would involve a precursor such as 4-halo-3-nitrobenzenethiol.

| Method | Typical Precursor | Key Reagents | Applicability Notes |

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, HCl; CuCN | Suitable for lab-scale synthesis from available anilines. |

| Ammoxidation | Methylarene | NH₃, O₂, Catalyst | Primarily for industrial production; may be incompatible with sensitive functional groups. medcraveonline.com |

| Catalytic Cyanation | Aryl Halide | Zn(CN)₂, Pd or Ni catalyst | Offers good functional group tolerance under mild conditions. organic-chemistry.org |

Strategic Introduction of the Nitro Functionality

The nitro group (-NO₂) is almost universally introduced onto an aromatic ring via electrophilic aromatic substitution. nih.govasm.org

Aromatic Nitration: The most common method employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents already on the ring are paramount. For instance, nitrating a precursor like 4-mercaptobenzonitrile (B1349081) would be complex; the thiol is an ortho, para-director, while the nitrile is a meta-director. Furthermore, the strong oxidizing conditions of nitration can readily oxidize the mercapto group. nih.govasm.org A more viable strategy involves nitrating a more stable precursor, such as 4-chlorobenzonitrile, where the chloro and nitrile groups would direct the incoming nitro group to the 3-position.

Modern Nitration Methods: Alternative methods, such as using palladium catalysis to transform aryl chlorides or triflates into nitroaromatics under weakly basic conditions, offer broader functional group compatibility and can be used for substrates that are sensitive to traditional nitrating agents. organic-chemistry.org

| Method | Typical Precursor | Key Reagents | Key Considerations |

| Electrophilic Nitration | Substituted Benzene (B151609) | HNO₃, H₂SO₄ | Strong oxidizing conditions; regioselectivity is dictated by existing substituents. nih.gov |

| Palladium-Catalyzed Nitration | Aryl Chloride/Triflate | NaNO₂, Pd catalyst | Milder conditions, suitable for sensitive substrates. organic-chemistry.org |

Strategic Introduction of the Mercapto Group

The introduction of a mercapto (-SH) or thiol group onto an aromatic ring can be accomplished through several routes. britannica.com

From Diazonium Salts: Similar to the Sandmeyer reaction, an aromatic amine can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the thiol. google.com

Reduction of Sulfonyl Chlorides: An aromatic ring can be sulfonylated to produce a sulfonyl chloride, which can then be reduced using a strong reducing agent like zinc and acid to give the corresponding thiol.

Nucleophilic Aromatic Substitution: A leaving group, such as a halogen, on an activated aromatic ring can be displaced by a sulfur nucleophile. researchgate.net This is a particularly relevant strategy for the synthesis of this compound, where the precursor would be activated by the electron-withdrawing nitro and nitrile groups.

| Method | Typical Precursor | Key Reagents | Notes |

| Diazotization-Xanthate Reaction | Aromatic Amine | NaNO₂, HCl; K-ethyl xanthate; H₃O⁺/OH⁻ | A reliable method for converting anilines to thiols. google.com |

| Reduction of Sulfonyl Chloride | Aryl Sulfonyl Chloride | Zn, HCl | Requires a two-step process: sulfonylation followed by reduction. |

| Nucleophilic Substitution | Activated Aryl Halide | NaSH, Na₂S | Highly effective when the ring is activated by electron-withdrawing groups. researchgate.net |

Classical Organic Synthesis Routes to this compound

Based on the strategic considerations above, the most direct and commonly employed synthetic routes to this compound involve the late-stage introduction of the thiol group onto a pre-functionalized benzonitrile (B105546) ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Thiol Incorporation

The synthesis of this compound is well-suited to a Nucleophilic Aromatic Substitution (SNAr) strategy. The mechanism relies on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of a 4-halo-3-nitrobenzonitrile precursor, both the nitro group (ortho to the halogen) and the nitrile group (para to the halogen) provide this necessary activation.

The reaction proceeds in two steps:

Attack of the sulfur nucleophile (e.g., hydrosulfide (B80085) ion, HS⁻) at the carbon atom bearing the leaving group (e.g., chlorine).

Loss of the leaving group to restore aromaticity.

The strong electron-withdrawing properties of the nitro group are particularly crucial for stabilizing the intermediate. semanticscholar.org

Direct Thiolation of Halogenated Nitrile Precursors

A practical application of the SNAr mechanism is the direct reaction of a 4-halogenated-3-nitrobenzonitrile with an inorganic sulfide (B99878). A common precursor for this route is 4-chloro-3-nitrobenzonitrile (B1361363).

The reaction typically involves treating the halogenated precursor with a sulfur source such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in a polar aprotic solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). google.com Subsequent acidification of the reaction mixture protonates the resulting thiolate anion to yield the final this compound product.

A representative reaction is as follows:

Reactants: 4-chloro-3-nitrobenzonitrile and sodium sulfide or sodium hydrosulfide.

Solvent: N-methylpyrrolidone (NMP).

Temperature: The reaction is typically heated, often in the range of 80 to 180°C, to ensure a reasonable reaction rate. google.com

Workup: After the reaction is complete, the mixture is cooled and acidified with an acid like hydrochloric acid to a low pH, which precipitates the thiol product. google.com

| Precursor | Sulfur Reagent | Solvent | Typical Conditions | Product |

| 4-Chloro-3-nitrobenzonitrile | Sodium Sulfide (Na₂S) | N-Methylpyrrolidone (NMP) | 140-160°C, followed by acidification. google.com | This compound |

| 4-Chloro-3-nitrobenzonitrile | Sodium Hydrosulfide (NaSH) | Dimethylformamide (DMF) | Elevated temperature, followed by acidification. | This compound |

This direct thiolation method is often efficient, providing good yields of the desired product due to the high degree of activation conferred by the nitro and nitrile groups on the aromatic ring. google.com

Reduction and Subsequent Functionalization of Disulfide Intermediates

A common and reliable strategy for the synthesis of aromatic thiols involves the formation and subsequent reduction of a disulfide intermediate. This two-step approach avoids the direct handling of the often reactive and easily oxidized thiol.

The synthesis begins with a suitable precursor, such as 4-chloro-3-nitrobenzonitrile, which undergoes nucleophilic aromatic substitution with a sulfur reagent, like sodium disulfide or thiourea (B124793) followed by oxidative workup, to yield the symmetrical disulfide, 4,4'-dithiobis(3-nitrobenzonitrile). This intermediate is typically a stable, crystalline solid that can be easily purified.

The crucial second step is the reductive cleavage of the disulfide bond to yield two equivalents of the target thiol, this compound. Various reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its efficiency and mild reaction conditions. vt.eduorientjchem.orgresearchgate.netresearchgate.net The reaction is typically performed in a protic solvent, such as ethanol (B145695) or a mixture of THF and water. Other reducing systems include zinc dust in an acidic medium or phosphine (B1218219) reagents like triphenylphosphine. The interconversion between the thiol and disulfide is a redox process, where the disulfide represents the oxidized form and the free thiol is the reduced state. researchgate.net

Table 1: Representative Conditions for Disulfide Reduction

| Reducing Agent | Solvent | Temperature | Typical Reaction Time |

| Sodium Borohydride | Ethanol/Water | Room Temp. | 1-4 hours |

| Zinc/Acetic Acid | Ethanol | Room Temp. | 2-6 hours |

| Triphenylphosphine | aq. THF | Reflux | 4-12 hours |

Cyanation Reactions on Halogenated or Diazonium-Activated Arenes

The introduction of the nitrile functional group is a key transformation in the synthesis of this compound. This can be achieved through cyanation of an aryl halide or via a diazonium salt intermediate, famously known as the Sandmeyer reaction.

From Halogenated Arenes: The Rosenmund-von Braun reaction provides a direct method for converting an aryl halide to an aryl nitrile using copper(I) cyanide. organic-chemistry.org In a hypothetical synthesis of this compound, a starting material such as 4-bromo-2-nitrothiophenol (with the thiol group appropriately protected) could be subjected to cyanation. High temperatures (150-200 °C) and polar solvents like DMF or NMP are often required. organic-chemistry.org More modern, milder copper-catalyzed methods have been developed that use catalytic amounts of copper iodide, often with a ligand, and a cyanide source like NaCN or KCN, allowing for lower reaction temperatures. nih.govorganic-chemistry.orgresearchgate.net These catalytic systems show improved functional group tolerance, which is critical for a substrate bearing a nitro group and a protected thiol. researchgate.net

From Diazonium-Activated Arenes: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring. orgsyn.org This pathway would begin with an aniline precursor, such as 4-amino-3-nitrobenzonitrile. nih.gov The amino group is converted into a diazonium salt (ArN₂⁺) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield the target nitrile.

Alternatively, to introduce the mercapto group via this route, one could start with 4-amino-2-nitrobenzonitrile. Diazotization followed by reaction with a sulfur nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis of the resulting xanthate ester would furnish the desired thiol.

Table 2: Comparison of Cyanation Methods

| Method | Precursor Type | Reagents | Key Features |

| Rosenmund-von Braun | Aryl Halide | CuCN (stoichiometric or catalytic) | High temperatures, suitable for stable substrates |

| Catalytic Cu-Cyanation | Aryl Bromide/Iodide | NaCN/KCN, CuI (cat.), Ligand | Milder conditions, improved functional tolerance |

| Sandmeyer Cyanation | Aryl Amine (via diazonium) | NaNO₂/H⁺, then CuCN | Versatile, low temperature diazotization |

Modern and Sustainable Synthetic Approaches to this compound

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. Catalytic approaches, in particular, offer significant advantages by minimizing waste and enabling reactions under milder conditions.

Catalytic Methods in this compound Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. For the synthesis of aryl thiols, palladium- and copper-catalyzed C-S cross-coupling reactions are particularly powerful. The Buchwald-Hartwig amination protocol has been extended to C-S bond formation, enabling the coupling of aryl halides or triflates with thiols. researchgate.netnih.govrsc.orgnovartis.com

In a potential synthesis of this compound, 4-bromo-2-nitrobenzonitrile (B1267159) could be coupled with a thiol surrogate, such as tert-butyl thiol, using a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos, dppf). The resulting protected thioether can then be deprotected to reveal the mercapto group. The presence of the nitro group can be challenging, but specific ligand systems have been developed to tolerate such electron-withdrawing functionalities. nih.gov Copper-catalyzed Ullmann-type couplings also provide a viable, often more economical, alternative to palladium for C-S bond formation. rsc.org

Table 3: Catalysts and Ligands for C-S Cross-Coupling

| Metal | Common Catalysts | Typical Ligands | Substrates |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, RuPhos, BrettPhos | Aryl Halides/Triflates |

| Copper | CuI, Cu(OAc)₂ | 1,10-Phenanthroline, N,N'-dimethylethylenediamine | Aryl Halides |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing unique selectivity and avoiding the use of toxic metals. While a direct organocatalytic synthesis of this compound has not been explicitly reported, related transformations demonstrate the potential of this approach. For instance, organocatalytic asymmetric dearomatization of 3-nitroindoles has been achieved using thiols, showcasing the ability of organocatalysts to facilitate reactions between nitroarenes and sulfur nucleophiles. nih.gov Such strategies could potentially be adapted for the selective functionalization of nitro-substituted aromatic rings to install a sulfur-containing moiety.

Visible-light photoredox catalysis has gained prominence as a sustainable method for forming a wide range of chemical bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates.

For the synthesis of this compound, a photoredox-catalyzed approach could involve the generation of an aryl radical from a suitable precursor, such as a diazonium salt (derived from 4-amino-2-nitrobenzonitrile) or an aryl halide (4-iodo-2-nitrobenzonitrile). This aryl radical could then be trapped by a sulfur source, such as a thiol or disulfide, to form the C-S bond. The use of organic dyes like Eosin Y or Rose Bengal, or transition metal complexes (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃), as photocatalysts enables these reactions to proceed at room temperature using simple light sources like LEDs. nih.govokstate.edu Additionally, direct photoexcitation of nitroarenes in the presence of thiols has been shown to lead to C-S bond formation, suggesting a potential catalyst-free photochemical pathway. chemistryviews.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. While general green methodologies are well-established in organic synthesis, specific documented applications for the production of this compound are not extensively reported in peer-reviewed literature. The following sections describe these principles and their potential, yet currently theoretical, application to the synthesis of this compound.

Solvent-Free and Solid-Phase Synthetic Methodologies

Solvent-free reactions, often conducted by grinding solid reactants together, represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with organic solvents. These reactions can lead to higher efficiency, reduced waste, and simpler work-up procedures.

Solid-phase synthesis involves attaching a starting material to a solid support (like a polymer resin) and performing a series of reactions. Excess reagents and by-products are easily washed away, simplifying purification. This technique is highly efficient and automatable.

Currently, there is a lack of specific published research detailing either solvent-free or solid-phase synthetic routes exclusively for this compound. The development of such methods would require dedicated research to adapt existing protocols or innovate new pathways compatible with the compound's reactive functional groups.

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. nih.gov The efficient and direct heating provided by microwaves often leads to fewer side reactions compared to conventional heating methods. rasayanjournal.co.in

Ultrasonic-assisted synthesis, or sonochemistry, uses the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. orientjchem.orgsemanticscholar.org This process creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates and enhancing mass transfer. nih.gov

While these techniques are widely used for synthesizing various organic compounds, including heterocyclic systems and nanoparticles, specific protocols for the synthesis of this compound using microwave or ultrasonic irradiation are not described in the available scientific literature. Their application could potentially offer significant advantages over traditional methods by improving energy efficiency and reaction speed.

Flow Chemistry Approaches for Continuous Production

Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react. ijprajournal.com This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. ncl.res.in Key advantages include enhanced safety due to the small reaction volumes, improved reproducibility, and easier scalability from laboratory to industrial production. ijprajournal.com Highly reactive intermediates can be generated and used immediately, which is often difficult in traditional batch processes. thieme-connect.de

Despite the clear benefits of flow chemistry for producing fine chemicals, specific systems and optimized conditions for the continuous production of this compound have not been reported in published studies. Implementing a flow-based synthesis would be a promising avenue for developing a safer, more efficient, and scalable manufacturing process for this compound.

Isolation and Purification Techniques for this compound

The effective isolation and purification of this compound are critical to obtaining a product of high purity. Documented procedures, particularly within the patent literature for related 4-mercaptobenzonitriles, outline a multi-step process to separate the target compound from reaction mixtures. google.com

The typical sequence begins after the initial synthesis, which is often carried out in an inert organic solvent like N-methylpyrrolidone. The primary method of purification involves crystallization induced by pH adjustment. google.com The crude product can be further purified using a solvent-based process with an adsorbent. google.com

A summary of the steps involved in a typical isolation and purification process is provided below.

| Step | Technique | Description | Purpose |

| 1 | Distillation | The organic solvent from the reaction mixture is removed, typically by distillation. google.com | To remove the high-boiling point solvent and concentrate the crude product. |

| 2 | Dissolution | The remaining residue is dissolved in water. google.com | To prepare an aqueous solution for subsequent purification steps. |

| 3 | Filtration | Any insoluble residues are removed by filtration. google.com | To remove solid impurities before product precipitation. |

| 4 | Acidification | An aqueous mineral acid (e.g., hydrochloric acid) is added to the filtrate to adjust the pH to less than 3, preferably between 0 and 2. This step is often performed at a controlled temperature (e.g., below 20°C). google.com | To protonate the thiolate intermediate, causing the desired 4-mercaptobenzonitrile product to precipitate out of the solution as a solid. |

| 5 | Separation | The crystallized product is separated from the liquid by filtration or centrifugation. google.com | To isolate the solid crude product. |

| 6 | Adsorption | For higher purity, the isolated solid is re-dissolved in a solvent like methylene (B1212753) chloride, treated with activated charcoal, and filtered. google.com | To remove colored and other polar impurities. |

| 7 | Drying & Evaporation | The resulting filtrate is dried using a drying agent (e.g., magnesium sulfate) and the solvent is removed. google.com | To remove residual water and the purification solvent, yielding the final pure product. |

This systematic approach ensures the removal of unreacted starting materials, by-products, and other impurities, yielding this compound with a purity suitable for subsequent applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Mercapto 3 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-Mercapto-3-nitrobenzonitrile Structural Analysis

NMR spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their distinct chemical shifts and coupling patterns are dictated by the electronic effects of the mercapto (-SH), nitro (-NO₂), and nitrile (-CN) substituents. The electron-withdrawing nature of the nitro and nitrile groups generally deshields the aromatic protons, shifting their signals to a higher frequency (downfield), while the mercapto group can have a more variable effect depending on its protonation state and solvent interactions.

The predicted ¹H NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region. The proton ortho to the nitrile group and meta to the nitro group (H-2) would likely appear as a doublet. The proton ortho to both the nitro and mercapto groups (H-5) would also be expected to be a doublet, while the proton ortho to the mercapto group and meta to the nitrile group (H-6) would appear as a doublet of doublets due to coupling with both H-2 and H-5. The mercapto proton itself would appear as a singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.10 | d | 2.0 |

| H-5 | 7.85 | dd | 8.5, 2.0 |

| H-6 | 7.60 | d | 8.5 |

| -SH | 4.50 | s | - |

Note: The predicted data is for illustrative purposes and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The aromatic region of the ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C-3 and C-1, respectively) are expected to be significantly deshielded and appear at higher chemical shifts. Conversely, the carbon attached to the mercapto group (C-4) will also be influenced. The nitrile carbon itself will have a characteristic chemical shift in the 115-120 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CN) | 110.0 |

| C-2 | 135.0 |

| C-3 (C-NO₂) | 150.0 |

| C-4 (C-SH) | 125.0 |

| C-5 | 128.0 |

| C-6 | 130.0 |

| CN | 118.0 |

Note: The predicted data is for illustrative purposes and may vary from experimental values.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

While one-dimensional NMR spectra provide valuable information, two-dimensional (2D) NMR techniques offer a more in-depth understanding of molecular structure by revealing correlations between different nuclei.

COSY is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent aromatic protons. Specifically, a cross-peak would be observed between H-5 and H-6, and another between H-2 and H-5, confirming their ortho and meta relationships, respectively. The absence of a cross-peak between H-2 and H-6 would further support their para relationship.

HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom it is bonded to. For example, the proton at 8.10 ppm (H-2) would show a correlation to the carbon at 135.0 ppm (C-2). This experiment is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC is another heteronuclear correlation experiment that reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. In the HMBC spectrum of this compound, numerous correlations would be expected. For instance, the proton H-2 would likely show correlations to the quaternary carbons C-4 and C-6, as well as the nitrile carbon (CN). Similarly, H-6 would be expected to show correlations to C-2 and C-4. These long-range correlations provide definitive evidence for the connectivity of the molecule and the relative positions of the substituents on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule, specifically identifying protons that are close to each other (typically within 5 Å), irrespective of their through-bond connectivity. libretexts.orgyoutube.com This method is particularly valuable for confirming stereochemical relationships and the conformation of molecules. libretexts.org

For this compound, a ¹H NMR spectrum would show three distinct signals in the aromatic region corresponding to the protons H-2, H-5, and H-6. The electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups would significantly deshield these protons, shifting their resonances downfield. A NOESY experiment would reveal through-space correlations between these aromatic protons, confirming their arrangement on the benzene ring.

Specifically, a cross-peak would be expected between the signals for H-5 and H-6, as they are ortho to each other and thus in close spatial proximity. Additionally, a correlation between H-2 and the proton of the mercapto group (-SH) might be observed, depending on the rotational conformation of the thiol group. The absence of a NOESY correlation between H-2 and H-6 would further confirm the proposed substitution pattern.

Table 1: Predicted NOESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Correlation | Rationale |

| H-6 | H-5 | Strong | Ortho protons in close spatial proximity. |

| H-2 | H-SH | Possible (Weak-Medium) | Proximity is dependent on the conformation around the C-S bond. |

| H-2 | H-6 | None Expected | Meta protons are typically too far apart for a significant NOE. |

Vibrational Spectroscopy for Functional Group Characterization of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several key absorptions are predicted.

Nitrile (-C≡N) Stretch: Aromatic nitriles typically exhibit a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. spectroscopyonline.com This distinct peak is a reliable indicator of the nitrile group.

Nitro (-NO₂) Stretches: Nitro groups are characterized by two prominent, strong absorptions: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration from 1360-1290 cm⁻¹. orgchemboulder.com

Mercapto (-SH) Stretch: The S-H stretching vibration gives rise to a weak absorption band in the 2600-2550 cm⁻¹ region. mdpi.com Its low intensity can sometimes make it difficult to identify.

Aromatic Ring Vibrations: The spectrum will also feature bands corresponding to the aromatic ring, including C-H stretching above 3000 cm⁻¹, C=C in-ring stretching vibrations between 1600-1400 cm⁻¹, and C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the substitution pattern. libretexts.org

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Mercapto S-H | Stretch | 2600-2550 | Weak |

| Nitrile C≡N | Stretch | 2240-2220 | Strong, Sharp |

| Aromatic C=C | In-ring Stretch | 1600-1400 | Medium-Strong |

| Nitro N-O | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro N-O | Symmetric Stretch | 1360-1290 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com Vibrations that induce a significant change in molecular polarizability are strongly Raman active.

For this compound, the symmetric vibrations of the nitro group and the nitrile stretch are expected to produce strong signals in the Raman spectrum. The aromatic ring vibrations, particularly the "ring-breathing" mode, will also be prominent. Raman spectroscopy is often particularly useful for observing S-H and S-S bonds, which may provide a clearer signal for the mercapto group than FTIR. Data from analogous compounds like 3-nitrobenzonitrile (B78329) confirms the expected strong Raman activity for the key functional groups. chemicalbook.comnih.gov

Table 3: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Mercapto S-H | Stretch | 2600-2550 | Medium |

| Nitrile C≡N | Stretch | 2240-2220 | Strong |

| Aromatic C=C | In-ring Stretch | 1600-1400 | Strong |

| Nitro N-O | Symmetric Stretch | 1360-1290 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination of this compound

Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of an unambiguous elemental formula from the exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄N₂O₂S.

Table 4: Elemental Composition and Exact Mass for this compound

| Molecular Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) |

| C₇H₄N₂O₂S | ¹²C₇¹H₄¹⁴N₂¹⁶O₂³²S | 180.0021 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation via collision-induced dissociation (CID). ncsu.edu The resulting product ions are then analyzed to elucidate the structure and fragmentation pathways of the parent molecule.

The fragmentation of the this compound molecular ion (m/z 180) would be dictated by its functional groups. The aromatic ring provides considerable stability, so a prominent molecular ion peak is expected. Characteristic fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related species. youtube.com

Loss of •NO: A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (30 Da), leading to a fragment ion at m/z 150.

Loss of •NO₂: The loss of a nitrogen dioxide radical (46 Da) is another primary fragmentation pathway, which would produce a fragment ion at m/z 134.

Loss of HCN: Following initial fragmentation, the benzonitrile (B105546) substructure could lose hydrogen cyanide (27 Da). For instance, the m/z 134 fragment could lose HCN to yield a fragment at m/z 107.

Analysis of the fragmentation of related compounds, such as 3-nitrobenzonitrile, supports these predicted pathways. nist.gov

Table 5: Predicted MS/MS Fragmentation of this compound ([M]⁺•)

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Product Ion (m/z) | Proposed Fragment Structure |

| 180 | •NO | 30 | 150 | [C₇H₄NO•S]⁺• |

| 180 | •NO₂ | 46 | 134 | [C₇H₄NS]⁺• |

| 134 | HCN | 27 | 107 | [C₆H₃S]⁺ |

| 180 | CO | 28 | 152 | [C₆H₄N₂O•S]⁺• |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. This information is crucial for probing the electronic structure, understanding electron transitions, and determining photophysical properties such as quantum yield and excited-state lifetime.

The electronic spectroscopic properties of aromatic nitriles and nitro compounds are generally characterized by absorptions in the ultraviolet region. The presence of a mercapto (-SH) group, a nitro (-NO2) group, and a nitrile (-CN) group on the benzene ring would be expected to give rise to a complex UV-Vis spectrum. The absorption bands would correspond to π → π* transitions of the aromatic system and n → π* transitions associated with the heteroatoms in the nitro and nitrile functionalities. The specific wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) would be influenced by the electronic effects of these substituents and their positions on the ring.

Similarly, the fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, are not documented in the available literature. Aromatic nitro compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet state, which is promoted by the nitro group. However, the presence of the electron-donating mercapto group could potentially influence the emissive properties. Without experimental data, a detailed analysis of the electronic structure and photophysical behavior remains speculative.

Interactive Data Table: Electronic Spectroscopic Properties of this compound

| Parameter | Value |

| UV-Vis Absorption | |

| λmax (nm) | Data not available |

| Molar Extinction Coefficient (ε, M-1cm-1) | Data not available |

| Solvent | Data not available |

| Fluorescence Emission | |

| Excitation λmax (nm) | Data not available |

| Emission λmax (nm) | Data not available |

| Quantum Yield (ΦF) | Data not available |

| Fluorescence Lifetime (τ, ns) | Data not available |

| Solvent | Data not available |

X-ray Crystallography for Solid-State Structural Determination of this compound

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide critical insights into the molecular geometry and packing of this compound.

Molecular Conformation and Bond Parameters

Without experimental crystallographic data, the exact molecular conformation and bond parameters of this compound in the solid state are unknown. Theoretical calculations could provide estimates of these parameters, but experimental verification is necessary for definitive structural characterization.

Interactive Data Table: Selected Bond Parameters for this compound (Hypothetical)

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C-S | Data not available | C-C-S | Data not available |

| C-NO2 | Data not available | C-C-N (nitro) | Data not available |

| C-CN | Data not available | C-C-C (nitrile) | Data not available |

| C≡N | Data not available |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions are fundamental aspects of the solid-state structure that can only be determined through X-ray diffraction analysis. In the absence of such data for this compound, any discussion of its crystal packing would be entirely speculative.

One could anticipate the possibility of various intermolecular interactions, such as:

Hydrogen Bonding: The mercapto group (-SH) could act as a hydrogen bond donor, potentially interacting with the nitro group (-NO2) or the nitrile group (-CN) of a neighboring molecule.

Dipole-Dipole Interactions: The polar nitro and nitrile groups would introduce significant dipole moments, leading to dipole-dipole interactions that would contribute to the stability of the crystal lattice.

However, the specific nature and geometry of these interactions remain undetermined without experimental crystallographic data.

Computational Chemistry and Theoretical Studies of 4 Mercapto 3 Nitrobenzonitrile

Quantum Chemical Calculations for 4-Mercapto-3-nitrobenzonitrile Molecular Properties

Quantum chemical calculations are employed to predict the fundamental properties of a molecule, including its three-dimensional structure, electronic landscape, and spectroscopic behavior. These calculations are typically performed using a specific level of theory, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. researchgate.netnih.gov

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest possible energy state.

The presence of the nitro (-NO₂), mercapto (-SH), and cyano (-CN) groups on the benzene (B151609) ring influences the final geometry. The bulky nitro group, positioned ortho to the mercapto group, may cause some steric strain, potentially leading to slight out-of-plane twisting of the substituents to relieve this repulsion. The planarity of the benzene ring itself is largely maintained. Conformational analysis would primarily focus on the orientation of the hydrogen atom in the mercapto group and the oxygen atoms in the nitro group relative to the ring. Calculations on related substituted benzenes provide insight into the expected structural parameters. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation, based on values for analogous substituted aromatic compounds. Specific experimental or calculated data for this molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | ~1.77 Å |

| S-H | ~1.34 Å | |

| C-NO₂ | ~1.48 Å | |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | C-S-H | ~96° |

| C-C-NO₂ | ~121° | |

| O-N-O | ~124° | |

| C-C-CN | ~179° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential Surfaces)

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). For this compound, the electron-withdrawing nature of the nitro and cyano groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the π-system of the ring, while the LUMO is expected to be localized primarily over the nitro group and the aromatic ring. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ajpchem.org

Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis calculate the partial atomic charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms of the nitro group will carry significant negative charge, while the nitrogen of the cyano group will also be negatively charged. This induces a strong electron-withdrawing effect, making the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, more electropositive (electron-deficient). nih.gov

Electrostatic Potential (ESP) Surfaces : An ESP map is a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), often found around the oxygen atoms of the nitro group. Blue regions indicate positive potential (electron-poor), which would be expected around the hydrogen of the mercapto group. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites for potential electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table shows representative energy values for frontier orbitals based on DFT calculations of similar aromatic compounds.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -3.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry can simulate various types of spectra, which is crucial for identifying and characterizing the molecule.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgmdpi.com The predicted shifts for ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The electron-withdrawing groups will cause downfield shifts (higher ppm values) for nearby carbon and hydrogen atoms in the ring. The chemical shift of the thiol proton (-SH) is also predictable, though it can be sensitive to solvent effects and hydrogen bonding. rsc.orgbohrium.com

Vibrational Frequencies : The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule's normal modes. q-chem.com This allows for the assignment of specific absorption bands observed in experimental spectra to particular bond stretches, bends, or torsions. For this compound, calculations would predict characteristic high-frequency bands for the S-H stretch, the C≡N stretch, and the asymmetric and symmetric stretches of the NO₂ group. researchgate.netijsr.net These predicted frequencies are often scaled by a small factor to better match experimental values. scirp.org

UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic molecule like this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system. The presence of the nitro and cyano substituents, which are strong chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene. researchgate.netnist.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents representative values for key spectroscopic features based on computational studies of analogous compounds.

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

| IR Frequencies | ν(S-H) stretch | ~2550 cm⁻¹ |

| ν(C≡N) stretch | ~2230 cm⁻¹ | |

| νasym(NO₂) stretch | ~1530 cm⁻¹ | |

| νsym(NO₂) stretch | ~1350 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~280-320 nm |

Density Functional Theory (DFT) Applications to this compound Reactivity

DFT is not only used to study static molecular properties but also to model the dynamics of chemical reactions, providing deep insight into reactivity and mechanisms.

DFT calculations can map out the entire potential energy surface for a chemical reaction. This allows for the prediction of reaction mechanisms, such as electrophilic or nucleophilic aromatic substitution. ijrti.org For this compound, the aromatic ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nitro and cyano groups. Conversely, it is activated for nucleophilic aromatic substitution (SₙAr). nih.govmdpi.com

A computational study of an SₙAr reaction would involve:

Locating Reactants and Products : The geometries of the starting materials and final products are optimized.

Identifying Intermediates : Stable intermediates, such as the Meisenheimer complex in an SₙAr reaction, are located as local minima on the energy surface. researchgate.net

Finding Transition States (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. researchgate.net It is identified as a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation confirms that the identified transition state correctly connects the reactants (or intermediate) to the products (or subsequent intermediate).

By calculating the energies of all these species, a complete reaction energy profile can be constructed, revealing the activation energy (the difference in energy between the reactants and the transition state), which determines the reaction rate. nih.gov

From the output of DFT frequency calculations, various thermochemical properties can be determined using statistical mechanics. q-chem.com These properties are essential for understanding the stability of the molecule and the energetics of its reactions.

Key thermochemical properties calculated include:

Zero-Point Vibrational Energy (ZPVE) : The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H) : A measure of the total energy of the system. DFT can be used to calculate the standard enthalpy of formation (ΔH°f). nih.gov

Gibbs Free Energy (G) : This value combines enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity.

Bond Dissociation Energy (BDE) : The energy required to break a specific bond homolytically. Calculations can predict the BDE for the S-H bond, which is relevant to its potential antioxidant activity, or the C-NO₂ bond, which can be important in thermal decomposition. mdpi.commdpi.com

| Parameter | Reactants | Transition State | Products |

| Relative Electronic Energy (kcal/mol) | 0.0 | +25.0 | -15.0 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +26.5 | -13.5 |

| Conclusion | Activation Barrier (ΔG‡) = +26.5 kcal/mol | Reaction Free Energy (ΔG_rxn) = -13.5 kcal/mol (Spontaneous) |

Solvent Effects on this compound Reactivity

No specific studies detailing the influence of different solvents on the reactivity of this compound could be identified. Theoretical investigations into how solvent polarity and proticity might affect reaction rates and mechanisms involving this compound have not been published.

Molecular Dynamics (MD) Simulations for this compound Behavior in Condensed Phases

Similarly, there is a lack of published research on the use of molecular dynamics simulations to understand the behavior of this compound in condensed phases.

Conformational Sampling and Dynamics in Solution

No studies were found that performed conformational sampling of this compound in various solvents to understand its flexibility, preferred conformations, and dynamic behavior in solution.

Ligand-Protein Interaction Modeling (Focus on interaction mechanisms and binding sites)

Specific ligand-protein interaction modeling for this compound is not described in the current body of scientific literature. There are no available studies that have computationally docked this molecule to specific protein targets or analyzed the potential interaction mechanisms and binding sites.

Reaction Mechanisms and Chemical Transformations Involving 4 Mercapto 3 Nitrobenzonitrile

Nucleophilic Reactions of 4-Mercapto-3-nitrobenzonitrile

The compound possesses three primary sites for nucleophilic reactions: the sulfur atom of the thiol group, the carbon atom of the nitrile group, and the nitrogen and oxygen atoms of the nitro group.

The thiol (-SH) group is the most nucleophilic site on the molecule. The sulfur atom readily participates in reactions with a variety of electrophiles. researchgate.net

Alkylation and Acylation : Due to the strong nucleophilicity of the sulfhydryl group, it reacts readily with electrophiles such as alkylating and acylating agents. researchgate.net This allows for the formation of thioethers and thioesters, respectively. These reactions are fundamental for introducing new carbon-sulfur bonds. researchgate.net

Disulfide Formation : The thiol group is susceptible to oxidation, most commonly leading to the formation of a symmetrical disulfide bridge. This reaction involves the coupling of two molecules of this compound to form 4,4'-dithiobis(3-nitrobenzonitrile). This transformation plays a crucial role in various chemical and biological systems where disulfide bonds are key structural motifs. springernature.comresearchgate.net The cleavage of disulfide bonds can be achieved through thiol-disulfide exchange reactions. nih.govnih.gov

| Reaction Type | Reagent Class | Product | Description |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Thioether (Ar-S-R) | Forms a new carbon-sulfur bond, attaching an alkyl group to the sulfur atom. |

| Acylation | Acyl Halide (RCO-X) | Thioester (Ar-S-COR) | Forms a thioester linkage by attaching an acyl group to the sulfur atom. |

| Disulfide Formation | Oxidizing Agent (e.g., I₂, air) | Disulfide (Ar-S-S-Ar) | Connects two molecules via a sulfur-sulfur bond through oxidation of the thiol groups. |

The cyano (-C≡N) group, while less nucleophilic than the thiol, undergoes several important transformations.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. byjus.comchemistrysteps.com The reaction typically proceeds in two stages: initial conversion to an amide (4-mercapto-3-nitrobenzamide), followed by further hydrolysis to the corresponding carboxylic acid (4-mercapto-3-nitrobenzoic acid). chemistrysteps.comlumenlearning.comlibretexts.org Under acidic conditions, the final product is the free carboxylic acid, whereas alkaline hydrolysis yields the carboxylate salt. byjus.comlibretexts.org

Cycloaddition : The carbon-nitrogen triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.edu A common reaction involves treating the nitrile with an azide (B81097) or a nitrile oxide to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. mdpi.comresearchgate.net These reactions are a powerful method for constructing complex heterocyclic scaffolds. mdpi.com

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). wikipedia.orglibretexts.orgorganic-chemistry.org However, the presence of the easily reducible nitro group on the same ring presents a significant challenge in chemoselectivity. calvin.edu Achieving selective reduction of the nitrile without affecting the nitro group requires carefully chosen reagents and conditions. calvin.edu

| Reaction Type | Conditions/Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base Hydrolysis | ⁻OH, heat | Amide | Carboxylate Salt |

| Cycloaddition | Azide (e.g., NaN₃) | N/A | Tetrazole |

| Reduction | LiAlH₄ or H₂/Catalyst | Imine | Primary Amine |

The nitro (-NO₂) group is a powerful electron-withdrawing group whose chemistry is dominated by reduction.

Reduction to Amine : The most significant reaction of the aromatic nitro group is its reduction to a primary amine (-NH₂). This transformation is crucial for synthesizing substituted anilines. A wide array of reagents can accomplish this, including catalytic hydrogenation (H₂/Pd/C, Raney Nickel), iron or zinc metal in acidic media, and tin(II) chloride (SnCl₂). wikipedia.orgcommonorganicchemistry.com Given the presence of a reducible nitrile group in this compound, selective reduction is paramount. Tin(II) chloride is particularly effective for reducing a nitro group to an amine while leaving a nitrile group intact. commonorganicchemistry.comstackexchange.comreddit.com This selective reaction yields the valuable intermediate 3-amino-4-mercaptobenzonitrile.

Condensation Reactions : While reduction is the primary pathway, nitro groups can theoretically participate in condensation reactions under specific conditions, though this is far less common than their reduction.

| Reagent/Method | Selectivity | Product |

|---|---|---|

| SnCl₂ / HCl | High (spares nitrile group) | 3-Amino-4-mercaptobenzonitrile |

| Fe / Acid (e.g., AcOH) | Good (can spare nitrile group) | 3-Amino-4-mercaptobenzonitrile |

| H₂ / Pd/C | Low (may reduce both nitro and nitrile groups) | Mixture of products |

| Sodium Hydrosulfite (Na₂S₂O₄) | Good (often used for selective reductions) | 3-Amino-4-mercaptobenzonitrile |

Electrophilic Reactions of this compound

Electrophilic reactions target the electron-rich aromatic ring system.

The feasibility of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic effects of the existing substituents. minia.edu.eg

Directing Effects : The thiol (-SH) group is an ortho, para-director and an activating group. Conversely, the nitro (-NO₂) and cyano (-CN) groups are both meta-directors and strong deactivating groups. wikipedia.org

Reactivity : The presence of two powerful deactivating groups (-NO₂ and -CN) significantly reduces the electron density of the aromatic ring. wikipedia.org This deactivation makes the ring highly resistant to attack by electrophiles. While the -SH group is activating, its effect is largely overcome by the two deactivating groups. Consequently, further electrophilic substitution reactions, such as nitration or halogenation, are highly unfavorable and would require extremely harsh reaction conditions to proceed. wikipedia.org

Redox Chemistry of this compound

The redox chemistry of the molecule is multifaceted, involving potential oxidation of the thiol group and reduction of the nitro and nitrile groups.

Oxidation : The primary oxidative transformation is the conversion of the thiol group to a disulfide (-S-S-), as previously described. Under more vigorous conditions, oxidation to a sulfonic acid (-SO₃H) is possible, but disulfide formation is the more common and controlled outcome.

Reduction : The compound has two reducible functional groups. The nitro group is generally more susceptible to reduction than the nitrile group. As discussed, chemoselective reduction of the nitro group to an amine is a key transformation, yielding 3-amino-4-mercaptobenzonitrile. commonorganicchemistry.comstackexchange.com Reduction of the nitrile group to a primary amine is also possible but typically requires different conditions and may occur concurrently with nitro group reduction if a non-selective reducing agent is used. wikipedia.org

Oxidation Pathways of the Thiol Moiety to Sulfoxides, Sulfones, or Sulfonic Acids

The sulfur atom in the thiol group (-SH) of this compound is susceptible to oxidation, leading to progressively higher oxidation states. The specific product obtained—sulfoxide (B87167), sulfone, or sulfonic acid—depends on the strength of the oxidizing agent and the reaction conditions.

Mild oxidation of the thiol typically yields the corresponding disulfide, 4,4'-dithiobis(3-nitrobenzonitrile). Controlled oxidation can then lead to the sulfoxide. Stronger oxidizing agents are required to achieve the sulfone and sulfonic acid states. For instance, strong oxidants can convert thiols directly to sulfonic acids. nih.govgoogle.com The oxidation of thiols to sulfonic acids can also be achieved by heating in dimethyl sulfoxide (DMSO) with a halogen or hydrogen halide catalyst. google.com

The expected oxidation products are:

4-(Sulfinyl)-3-nitrobenzonitrile (Sulfoxide): This intermediate oxidation state is formed under controlled conditions.

4-(Sulfonyl)-3-nitrobenzonitrile (Sulfone): Further oxidation of the sulfoxide or more vigorous direct oxidation of the thiol yields the sulfone.

4-Cyano-2-nitrobenzenesulfonic acid (Sulfonic Acid): The highest oxidation state for the sulfur atom, achieved with strong oxidizing agents. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., H₂O₂) | 4-(Sulfinyl)-3-nitrobenzonitrile | Sulfoxide |

| This compound | Strong Oxidant (e.g., KMnO₄) | 4-(Sulfonyl)-3-nitrobenzonitrile | Sulfone |

| This compound | Vigorous Oxidant (e.g., HNO₃) | 4-Cyano-2-nitrobenzenesulfonic acid | Sulfonic Acid |

Reduction Pathways of the Nitro Group to Amine or Hydroxylamine (B1172632)

The nitro group (-NO₂) of this compound can be selectively reduced to an amine (-NH₂) or a hydroxylamine (-NHOH) while preserving the thiol and nitrile functionalities. The choice of reducing agent is critical to avoid the reduction of the nitrile group.

The most common transformation is the reduction to 4-amino-3-mercaptobenzonitrile (B63287) . clearsynth.com This is a valuable synthetic intermediate, particularly for the synthesis of heterocyclic compounds like benzothiazoles. nih.govmdpi.comnih.gov Several methods are effective for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like nitriles. stackexchange.comechemi.com Tin(II) chloride (SnCl₂) in the presence of an acid is a classic and effective reagent for this purpose. stackexchange.comechemi.com Catalytic hydrogenation using specific catalysts, such as platinum on carbon (Pt/C), can also achieve this selective reduction, whereas palladium on carbon (Pd/C) might be less suitable due to its potential to reduce the nitrile group. stackexchange.com

Under controlled conditions, the partial reduction of the nitro group can yield 4-(hydroxylamino)-3-mercaptobenzonitrile .

Table 2: Reduction Reactions of this compound

| Reagent | Conditions | Major Product |

|---|---|---|

| Tin(II) chloride (SnCl₂) / HCl | Acidic, mild heat | 4-Amino-3-mercaptobenzonitrile |

| Iron (Fe) / Acetic Acid | Acidic | 4-Amino-3-mercaptobenzonitrile |

| Catalytic Hydrogenation (H₂ / Pt/C) | Low pressure H₂ | 4-Amino-3-mercaptobenzonitrile |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous | 4-(Hydroxylamino)-3-mercaptobenzonitrile |

Cycloaddition Reactions Incorporating this compound as a Diene or Dienophile

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While the aromatic ring of this compound is generally unreactive as a diene in standard Diels-Alder reactions, its functional groups can be modified to participate in other types of cycloadditions, or the molecule itself can act as a dipolarophile.

The electron-withdrawing nature of the nitro and cyano groups could potentially activate the aromatic ring for participation in certain cycloaddition reactions, though this is not a common pathway. A more plausible route involves the transformation of one of the functional groups into a reactive species for cycloaddition. For example, in a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, the nitrile group could be converted into a nitrile oxide. This highly reactive 1,3-dipole could then react with an alkene or alkyne (a dipolarophile) to form a five-membered heterocyclic ring, such as an isoxazole (B147169) or isoxazoline.

Furthermore, the photoreduction of nitroarenes can lead to nitrosoarenes, which can then participate in a nitroso Diels-Alder reaction with a diene to form a dihydro-1,2-oxazine ring. acs.org This suggests a potential photochemical pathway for this compound to undergo a [4+2] cycloaddition after initial transformation.

Heterocyclization Reactions Utilizing this compound as a Key Building Block

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, primarily due to the ortho relationship of the thiol and the latent amino group (obtainable via nitro reduction). The resulting compound, 4-amino-3-mercaptobenzonitrile, is a classic building block for benzothiazoles. nih.govtandfonline.comwikipedia.org

The synthesis of benzothiazoles from 4-amino-3-mercaptobenzonitrile can be achieved through condensation with a variety of electrophilic partners. nih.govwikipedia.org This reaction involves the nucleophilic attack of the amino group followed by cyclization involving the thiol group.

Table 3: Potential Heterocyclization Reactions

| Reactant with 4-Amino-3-mercaptobenzonitrile | Resulting Heterocyclic Core |

|---|---|

| Carboxylic Acids (or derivatives like acyl chlorides) | 2-Substituted Benzothiazoles |

| Aldehydes | 2-Substituted Benzothiazoles (after oxidation) |

| Ketones | 2,2-Disubstituted 2,3-Dihydrobenzothiazoles |

| Carbon Disulfide (CS₂) | Benzothiazole-2-thiol |

These reactions highlight the utility of this compound as a starting material for creating complex molecules with potential applications in medicinal and materials chemistry. mdpi.comresearchgate.net

Photochemical Transformations and Degradation Pathways of this compound

Nitroaromatic compounds are known to be photochemically active. kaust.edu.sarsc.orgrsc.org Upon absorption of UV light, this compound can enter an excited state, leading to several possible transformations and degradation pathways.

The primary photochemical processes for nitroaromatics include photoreduction of the nitro group and, in some cases, rearrangement or dissociation. kaust.edu.sarsc.org Irradiation in the presence of a hydrogen donor could lead to the formation of the corresponding nitroso, hydroxylamino, or amino derivatives. The photolysis of nitroaromatic compounds can also be a source of reactive species like nitrous acid (HONO). acs.org

The thiol group is also susceptible to photochemical reactions. Thiophenols can undergo photooxidative coupling to form disulfides. nih.gov This reaction is often dependent on pH and the excitation wavelength. nih.gov Therefore, a likely photodegradation pathway for this compound involves the formation of 4,4'-dithiobis(3-nitrobenzonitrile).

Another potential pathway is the homolytic cleavage of the carbon-sulfur (C–S) bond, generating aryl and thiyl radicals. These highly reactive radical species can then engage in a variety of secondary reactions, such as abstraction of hydrogen atoms from the solvent or other molecules, or polymerization, leading to a complex mixture of degradation products.

Potential Photochemical Pathways:

Photoreduction: The nitro group is reduced to nitroso, hydroxylamino, or amino functionalities.

Photooxidation: The thiol group is oxidized to a disulfide.

Photocleavage: The C-S bond breaks, forming radical species.

Rearrangement: The excited nitro group may rearrange to a nitrite (B80452), followed by further reactions. rsc.org

These photochemical reactions are important in understanding the environmental fate and stability of such compounds under sunlight. acs.org

Applications of 4 Mercapto 3 Nitrobenzonitrile in Organic Synthesis

4-Mercapto-3-nitrobenzonitrile as a Versatile Synthetic Intermediate

The strategic placement of the thiol, nitro, and nitrile groups on the benzene (B151609) ring allows for a range of chemical transformations. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the other substituents, making this compound a useful building block for various benzene derivatives.

Sulfur and nitrogen-containing heterocycles are core structures in many biologically active compounds and industrial chemicals. researchgate.netnih.gov this compound is a promising precursor for the synthesis of substituted benzothiazoles. The synthesis of benzothiazoles often involves the condensation of a 2-aminobenzenethiol with various electrophiles.

A key synthetic step to enable this transformation is the reduction of the nitro group in this compound to an amino group. This creates an in situ 2-amino-4-cyanobenzenethiol. This intermediate can then undergo intramolecular cyclization or react with other reagents to form the benzothiazole (B30560) ring. For example, reaction with an acyl chloride, aldehyde, or carboxylic acid would lead to the corresponding 2-substituted 4-cyanobenzothiazole. This approach highlights the role of the compound as a masked 2-aminothiophenol derivative.

Table 1: Potential Synthesis of Benzothiazole Derivatives

| Starting Material | Key Transformation | Intermediate | Reactant for Cyclization | Potential Product |

|---|---|---|---|---|

| This compound | Reduction of Nitro Group (e.g., using SnCl2, H2/Pd) | 3-Amino-4-mercaptobenzonitrile | Carboxylic Acid (R-COOH) | 2-Substituted-benzothiazole-6-carbonitrile |